molecular formula C28H41N3O6S B13827662 Dansyl-L-Asp DCHA salt

Dansyl-L-Asp DCHA salt

Cat. No.: B13827662
M. Wt: 547.7 g/mol
InChI Key: CYKVGVYDQXRYIB-YDALLXLXSA-N
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Description

Dansyl-L-Asp DCHA salt is a derivative of dansyl chloride, a reagent commonly used in biochemical research for the derivatization of amino acids. The compound is known for its fluorescent properties, which make it useful in various analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-L-Asp DCHA salt typically involves the reaction of dansyl chloride with L-aspartic acid in the presence of a base such as sodium carbonate. The reaction is carried out at room temperature for about 60 minutes, resulting in the formation of the dansylated product .

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. How is Dansyl-L-Asp DCHA salt synthesized from its free amino acid form?

  • Methodology :

  • Dissolve Dansyl-L-Asp (free acid) in dichloromethane (DCM).
  • Add dicyclohexylamine (DCHA) in stoichiometric excess (1.2–1.5 equiv) under nitrogen to avoid moisture interference.
  • Stir the mixture at 0–5°C for 2–4 hours to facilitate salt formation.
  • Isolate the precipitated DCHA salt via vacuum filtration, followed by washing with cold DCM to remove unreacted DCHA .
  • Critical Note : Ensure anhydrous conditions to prevent hydrolysis of the dansyl group.

Q. What purification challenges arise during DCHA salt formation, and how are they addressed?

  • Key Issue : Crude DCHA salts often form high-viscosity oils instead of solids, complicating isolation.
  • Solution :

  • Add isopropyl alcohol (IPA) to the reaction mixture (1:1 v/v with ethyl acetate) to reduce viscosity and promote crystallization .
  • Optimize solvent ratios (e.g., MeOH:H₂O at 7:3 v/v) during hot slurry purification to enhance purity (85–95%) and recovery (70–80%) .

Advanced Research Questions

Q. How can researchers resolve contradictory HPLC purity data post-DCHA salt crystallization?

  • Analysis Framework :

  • Step 1 : Verify column compatibility (e.g., C18 reverse-phase) and mobile phase composition (acetonitrile/0.1% TFA) to prevent dansyl group degradation.
  • Step 2 : Compare retention times with authentic standards. Discrepancies may indicate residual DCHA or dansyl hydrolysis byproducts.
  • Step 3 : Use mass spectrometry (MS) to confirm molecular ion peaks (e.g., m/z 581.87 for Colupulone DCHA salt ) and rule out adduct formation.
  • Recommendation : Cross-validate with NMR (¹H/¹³C) to detect cyclohexylamine protons (δ 1.0–2.0 ppm) and dansyl aromatic signals (δ 7.5–8.5 ppm) .

Q. What experimental design considerations optimize DCHA salt stability for long-term storage?

  • Stability Protocol :

  • Condition Screening : Store the salt under argon at –20°C in amber vials to prevent photodegradation of the dansyl moiety.
  • Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity for 4 weeks, monitoring via TLC or HPLC for decomposition (e.g., free acid regeneration) .
  • Data Interpretation : A >5% purity drop warrants reformulation with desiccants (e.g., silica gel packets in storage containers).

Q. How do solvent polarity and temperature affect DCHA salt crystallization kinetics?

  • Experimental Approach :

  • Solvent Screening : Test binary mixtures (e.g., EtOAc:IPA, MeOH:H₂O) at varying ratios to identify supersaturation conditions.
  • Kinetic Profiling : Use dynamic light scattering (DLS) to monitor crystal nucleation rates at 25°C vs. 60°C .
  • Outcome : Higher MeOH content (70%) in MeOH:H₂O systems accelerates crystal growth but may trap solvents, requiring post-crystallization drying under vacuum .

Q. Data Presentation and Reproducibility Guidelines

  • Tables :

    Solvent System (MeOH:H₂O)Purity Uplift (%)Recovery Yield (%)
    3:712.592
    5:518.385
    7:324.773
    Data adapted from DCHA salt purification studies .
  • Data Availability : Include raw HPLC chromatograms, NMR spectra, and crystallization videos in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Properties

Molecular Formula

C28H41N3O6S

Molecular Weight

547.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid

InChI

InChI=1S/C16H18N2O6S.C12H23N/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22);11-13H,1-10H2/t12-;/m0./s1

InChI Key

CYKVGVYDQXRYIB-YDALLXLXSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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